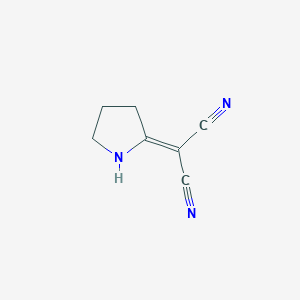

2-(pyrrolidin-2-ylidene)malononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-ylidenepropanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6(5-9)7-2-1-3-10-7/h10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYZEIROQZUBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)C#N)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399171 | |

| Record name | Propanedinitrile, 2-pyrrolidinylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-75-5 | |

| Record name | Propanedinitrile, 2-pyrrolidinylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Pyrrolidin 2 Ylidene Malononitrile and Its Analogues

Principal Synthetic Routes

The foundational methods for constructing the 2-(pyrrolidin-2-ylidene)malononitrile scaffold primarily involve Knoevenagel condensation and multicomponent reactions. These strategies are valued for their efficiency and ability to assemble the target molecule from readily available starting materials.

Knoevenagel Condensation Pathways for Malononitrile (B47326) Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a suitable pyrrolidine-based precursor containing a reactive carbonyl or equivalent functional group with malononitrile.

The reaction is generally catalyzed by a weak base, such as an amine, and proceeds via a nucleophilic addition of the carbanion generated from malononitrile to the carbonyl group, followed by elimination of a water molecule to form the characteristic ylidene bond. wikipedia.orgnih.gov Various catalysts and reaction conditions have been developed to optimize this transformation, including the use of microwave irradiation and environmentally benign catalysts to improve yields and reduce reaction times. derpharmachemica.combhu.ac.in For instance, the synthesis of related benzylidenemalononitriles has been achieved with high efficiency using catalysts like ammonium (B1175870) acetate (B1210297) or bimetallic nanohybrids under mild conditions. nih.govnih.gov

A general representation of this pathway is the reaction of a cyclic imide, such as a substituted N-phenylpyrrolidine-2,5-dione, with dicyanomethane (malononitrile) under solvent-free microwave-assisted conditions to yield the corresponding malononitrile derivative. derpharmachemica.com

Table 1: Examples of Knoevenagel Condensation for Malononitrile Derivatives

| Carbonyl Precursor | Active Methylene Compound | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Substituted Benzaldehydes | Malononitrile | NiCu@MWCNT, Methanol | 2-Benzylidenemalononitrile | nih.gov |

| Aromatic Aldehydes | Malononitrile | Ammonium Acetate, Microwave | Arylidene Malononitriles | bhu.ac.in |

| N-Phenyl Succinimides | Dicyanomethane | Neutral Al₂O₃, Microwave | 2-(5-dicyanomethylene-1-phenyl-pyrrolidin-2-ylidene)-malononitrile | derpharmachemica.com |

Multicomponent Reaction Modalities

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net Malononitrile is a frequently employed building block in MCRs for the synthesis of various heterocyclic compounds due to the high reactivity of its methylene group. nih.goveurekaselect.com

These reactions offer significant advantages, including reduced waste, high atom economy, and the ability to generate complex molecules in a single step. researchgate.net For the synthesis of this compound analogues, an MCR could involve the reaction of a primary amine, a carbonyl compound (or a precursor that generates one in situ), and malononitrile. For example, the synthesis of highly functionalized pyridine (B92270) derivatives often utilizes malononitrile as a key component in a one-pot reaction with aldehydes and other nucleophiles. eurekaselect.com Similarly, MCRs have been developed for the synthesis of pyrrolidine (B122466) derivatives, sometimes involving the in-situ generation of reactive intermediates like azomethine ylides which then participate in subsequent cycloaddition steps. researchgate.nettandfonline.com

An illustrative MCR approach might involve the reaction of an amine, an aldehyde, and an active methylene compound like malononitrile, which, through a cascade of reactions including condensation and cyclization, leads to the formation of a substituted pyrrolidine ring system.

Advanced Cycloaddition Strategies

Cycloaddition reactions provide a powerful means for the stereocontrolled synthesis of cyclic compounds. For the construction of the pyrrolidine ring system found in the target molecule and its analogues, 1,3-dipolar cycloadditions are particularly prominent.

1,3-Dipolar Cycloadditions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly effective method for constructing five-membered heterocyclic rings. nih.gov This strategy is central to the synthesis of complex pyrrolidine derivatives.

Azomethine ylides are nitrogen-containing 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles. nih.govmdpi.com These reactions are highly regio- and stereoselective, allowing for the creation of multiple stereocenters in a single step. mdpi.com Azomethine ylides are typically generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone, or the thermal or photochemical ring-opening of aziridines. nih.govmdpi.com

In the synthesis of analogues of this compound, an activated alkene bearing the malononitrile group can serve as the dipolarophile. For instance, compounds like 2-(1,3-dioxo-indan-2-ylidene)malononitrile have been used as dipolarophiles in reactions with azomethine ylides generated from isatin (B1672199) and sarcosine, leading to the formation of complex dispiro-pyrrolidine derivatives. mdpi.comnih.gov This approach allows for the construction of a highly substituted pyrrolidine ring fused or spiro-linked to other cyclic systems.

Table 2: Synthesis of Pyrrolidine Derivatives via Azomethine Ylide Cycloaddition

| Azomethine Ylide Source | Dipolarophile | Reaction Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Isatin and Sarcosine | 2-(1,3-dioxo-indan-2-ylidene)malononitrile | Refluxing Toluene | Dispiroindenoquinoxaline-pyrrolizidine | mdpi.comnih.gov |

| Isatin and L-proline | (E)-3-aryl-1-(thiophen-2-yl)-prop-2-en-1-ones | In situ generation | Spiro[3H-indole-3,3′-[3H]pyrrolizin]-2-ones | mdpi.com |

| Acenaphthenequinone (B41937) and L-proline | 1,4-enedione derivatives | Optimized conditions | N-fused pyrrolidinyl-dispirooxindoles | nih.gov |

The versatility of the 1,3-dipolar cycloaddition is further enhanced by the ability to systematically vary both the dipole and the dipolarophile components, providing access to a wide diversity of molecular scaffolds. This divergent approach is a powerful tool in medicinal chemistry for the generation of compound libraries.

Different azomethine ylides can be generated from a range of α-amino acids (e.g., proline, sarcosine, thioproline) and carbonyl compounds (e.g., isatins, acenaphthenequinone), each imparting unique structural features to the resulting pyrrolidine ring. mdpi.comnih.gov

Simultaneously, a broad spectrum of dipolarophiles can be employed. While alkenes bearing the malononitrile group are of direct relevance, other electron-deficient alkenes such as maleimides, methylene indolinones, and chalcones have been successfully used in these cycloadditions. nih.gov The reaction of an isatin-derived azomethine ylide with maleimides, for example, yields complex N-fused pyrrolidinyl-dispirooxindoles. nih.gov This highlights the modularity of the approach, where by simply changing the dipolarophile, a different class of spiro-pyrrolidine analogue can be accessed. This strategy allows for the systematic exploration of the chemical space around the core this compound structure.

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound from simple starting materials in a single operation. These sequences minimize waste by reducing the number of intermediate purification steps.

A notable example involves a light-driven cascade reaction for preparing benzylidenemalononitrile (B1330407) derivatives, which are structurally related to the target compound. This process begins with the in-situ photooxidation of benzyl (B1604629) alcohols to the corresponding benzaldehydes. These intermediates then undergo a Knoevenagel condensation with malononitrile. uni-regensburg.de This tandem process is facilitated by the use of sodium anthraquinone-1,5-disulfonate and β-alanine as catalysts in an aqueous medium, highlighting a green chemistry approach. uni-regensburg.de

Another strategy employs an allene-based reaction cascade to deliver pyrrolo[1,2-a]quinolines. This sequence involves the in-situ transformation of propargylic alcohols into allenes through a mdpi.com-sigmatropic rearrangement, which are then trapped by an adjacent pyrrole (B145914) ring. nih.gov While not directly yielding this compound, this methodology demonstrates the power of cascade reactions in constructing related heterocyclic systems. Furthermore, this process has been successfully adapted to a continuous flow system, allowing for safe, large-scale synthesis. nih.gov

Catalytic and Stereoselective Synthetic Approaches

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for producing enantiomerically pure compounds. Catalytic and stereoselective methods are paramount in achieving this control in the synthesis of this compound and its analogues.

Organocatalytic Systems in Pyrrolidin-2-ylidene Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. Pyrrolidine-based organocatalysts are particularly effective in a variety of chemical transformations. nih.gov The five-membered secondary amine structure of pyrrolidine is a privileged motif in aminocatalysis. nih.gov For instance, diarylprolinol silyl (B83357) ethers have proven to be highly efficient organocatalysts for many reactions. mdpi.com

In the context of forming related structures, L-proline has been used to catalyze the three-component reaction of anilines, aldehydes, and barbituric acids or malononitrile in water to produce quinoline (B57606) derivatives. rsc.org This demonstrates the utility of organocatalysts in facilitating complex, multi-component reactions under environmentally benign conditions. When synthesizing spiro[3-arylcyclohexanone]oxindoles, various organocatalysts were tested, with L-proline showing superior performance over pyrrolidine, piperidine, and morpholine (B109124) in a Barbas [4 + 2] cycloaddition. rsc.org

Diastereoselective Synthesis Control

Achieving diastereoselectivity is crucial when multiple stereocenters are formed in a reaction. One approach to synthesizing highly substituted pyrrolidines with excellent diastereoselectivity is through a formal Huisgen 1,3-dipolar cycloaddition. This reaction involves hydrogen-bond-assisted azomethine ylides and β-bromo-β-nitrostyrenes. rsc.org The structure of the resulting pyrrolidin-2-ylidene derivative can be confirmed by X-ray crystallography. rsc.org

Another effective method is the diastereoselective synthesis of NH-unprotected pyrrolidin-2-ylidene derivatives via a 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides with chalcones. This process can create three stereogenic centers with high diastereoselectivity. researchgate.net Additionally, asymmetric multi-component reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents can afford highly substituted pyrrolidine derivatives diastereoselectively, constructing up to three stereogenic centers in a single step. nih.gov

Enantioselective Methodologies

The development of enantioselective methods is essential for the synthesis of chiral molecules. Organocatalysis has significantly advanced the enantioselective synthesis of various compounds, including spirocycles. rsc.orgscilit.com Pyrrolidine-based organocatalysts with bulky substituents have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov

The pyrrolidine scaffold itself is a key feature in many chiral ligands and organocatalysts used to induce enantioselectivity in a wide range of chemical transformations. mdpi.com The design of new pyrrolidine-based catalysts is an active area of research aimed at improving enantiomeric excess and expanding the scope of asymmetric reactions.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound and its analogues.

The use of environmentally friendly solvents like water or ethanol (B145695) is a key aspect of green synthesis. rsc.org For example, a one-pot, three-component reaction for the synthesis of 5-aryl-pyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles has been developed using L-proline as a catalyst in an aqueous medium. rsc.org Similarly, the synthesis of substituted 3-pyrrolin-2-ones has been achieved using citric acid as a green additive in ethanol, promoted by ultrasound irradiation. rsc.org

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, increase product yields, and often enable reactions under solvent-free conditions. eurekaselect.com

This technology has been successfully applied to the synthesis of various heterocyclic compounds. For instance, novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives have been synthesized using microwave irradiation. nih.gov The N-alkylation of a NH pyrrolidine-fused chlorin (B1196114) has also been efficiently carried out using microwave heating, demonstrating a faster and more efficient method compared to conventional heating. mdpi.com Furthermore, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been achieved with high yields using microwave-assisted protocols with easily accessible and inexpensive reagents. nih.gov These examples highlight the potential of microwave-assisted synthesis in the preparation of this compound and its analogues in a more sustainable manner. eurekaselect.commdpi.com

Interactive Data Table: Overview of Synthetic Methodologies

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

| Cascade Reaction | In-situ photooxidation and Knoevenagel condensation | Sodium anthraquinone-1,5-disulfonate, β-alanine, visible light, water | Green, efficient, one-pot | uni-regensburg.de |

| Organocatalysis | Asymmetric Michael addition | Pyrrolidine-based organocatalysts | High enantioselectivity (up to 85% ee) | nih.gov |

| Diastereoselective Synthesis | 1,3-Dipolar cycloaddition | H-bond-assisted azomethine ylides | High diastereoselectivity, formation of multiple stereocenters | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | N-alkylation of pyrrolidine-fused chlorin | Microwave irradiation, DIPEA, DMF | Faster reaction times, higher efficiency | mdpi.com |

| Green Synthesis | Three-component reaction | L-proline, water | Environmentally benign, high yields | rsc.org |

Solvent-Free and Aqueous Reaction Environments

In line with the principles of green chemistry, significant efforts have been directed toward developing synthetic methodologies for this compound and its analogues that minimize or eliminate the use of hazardous organic solvents. nih.gov These approaches not only reduce the environmental impact but can also lead to improved reaction efficiency, simplified workup procedures, and reduced costs. uni-regensburg.de The two primary strategies explored are solvent-free reactions, often assisted by microwave irradiation, and syntheses conducted in aqueous media. nih.goveurekaselect.com

Solvent-Free Synthesis

Solvent-free, or solid-state, reaction conditions represent a highly efficient and environmentally benign approach for the synthesis of heterocyclic compounds. This methodology often involves the use of microwave irradiation to accelerate reaction rates. derpharmachemica.com

A notable example is the synthesis of a series of 2-(5-dicyanomethylene-1-phenyl-pyrrolidin-2-ylidene)-malononitriles. derpharmachemica.com This reaction is achieved by irradiating a mixture of N-phenyl succinimides and dicyanomethane (malononitrile) in the presence of neutral alumina (B75360) under solvent-free conditions. derpharmachemica.com The use of microwave heating provides a rapid and efficient method for the Knoevenagel condensation, leading to the desired products in reasonable yields within minutes. derpharmachemica.com

The general procedure involves mixing the N-phenyl succinimide (B58015) with an excess of dicyanomethane on a solid support like neutral Al2O3. This mixture is then subjected to microwave irradiation at a specific power for a short duration. derpharmachemica.com This method avoids the use of conventional, often toxic, solvents and significantly reduces reaction times compared to traditional heating methods. derpharmachemica.com

| Starting Material (N-Phenyl Succinimide) | Reagent | Support | Reaction Conditions | Reaction Time (minutes) |

|---|---|---|---|---|

| N-phenyl-pyrrolidine-2,5-dione | Dicyanomethane | Neutral Al2O3 | Microwave Irradiation (640W) | 4-7 |

| Substituted N-phenyl succinimides | Dicyanomethane | Neutral Al2O3 | Microwave Irradiation (640W) | 4-7 |

Aqueous Reaction Environments

Water is considered an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. uni-regensburg.de The development of synthetic routes in aqueous media is a cornerstone of green chemistry. nih.govresearchgate.net While specific examples for the direct synthesis of this compound in water are not extensively detailed, the synthesis of related benzylidenemalononitrile derivatives highlights the viability of this approach. uni-regensburg.deeurekaselect.com

One sustainable method involves the Knoevenagel condensation of aromatic aldehydes with malononitrile in water, facilitated by microwave irradiation and without the need for a catalyst. eurekaselect.com This approach has been shown to produce a large scope of Knoevenagel adducts with high yields (77-95%) in as little as 30 minutes. eurekaselect.com

Another innovative aqueous method employs visible light in a cascade reaction to prepare benzylidenemalononitrile derivatives. uni-regensburg.de In this process, benzyl alcohols are oxidized in situ to benzaldehydes using air as the oxidant, catalyzed by a water-soluble photosensitizer. The resulting aldehyde then reacts with malononitrile in the presence of an organocatalyst like β-alanine. uni-regensburg.de This tandem photo-oxidative process demonstrates the potential for building molecular complexity in water under mild conditions. uni-regensburg.de

These methodologies, developed for closely related analogues, suggest a strong potential for the adaptation to aqueous synthesis of this compound, likely through the reaction of an appropriate pyrrolidine-based precursor with malononitrile in an aqueous environment, potentially with the aid of a suitable catalyst or energy source like microwave or light. uni-regensburg.deeurekaselect.com

| Starting Materials | Solvent | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes, Malononitrile | Water | Microwave Irradiation | Catalyst-Free | 77-95% | eurekaselect.com |

| Benzyl Alcohols, Malononitrile, Air | Water | Visible Light (446 nm) | Sodium anthraquinone-1,5-disulfonate, β-alanine | Up to 91% | uni-regensburg.de |

Chemical Reactivity and Transformation Pathways of 2 Pyrrolidin 2 Ylidene Malononitrile

Construction of Complex Heterocyclic Architectures

Spirocyclic Pyrrolidine (B122466) Derivatives

Spiro-Pyrrolizidines

The synthesis of spiro-pyrrolizidines, a significant class of nitrogen-containing heterocyclic compounds, can be effectively achieved through the [3+2] cycloaddition reaction of 2-(pyrrolidin-2-ylidene)malononitrile with azomethine ylides. These ylides, typically generated in situ from the condensation of an α-amino acid like L-proline with an aldehyde or ketone, react with the electron-deficient double bond of the malononitrile (B47326) derivative. nih.gov

This reaction proceeds with high regio- and stereoselectivity, leading to the formation of a pyrrolidine ring fused in a spiro manner. For instance, the multi-component reaction involving isatin (B1672199), L-proline, and a Knöevenagel adduct of isatin-malononitrile successfully yields spiropyrrolizine-oxindoles. researchgate.net The versatility of this approach allows for the creation of a diverse library of spiro-pyrrolizidine derivatives with potential applications in medicinal chemistry. rsc.orgmdpi.com

Other Fused and Polycyclic Systems

Beyond spiro-pyrrolizidines, this compound serves as a precursor for a variety of other fused and polycyclic systems. One notable example is the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netnih.govnih.govrsc.org These compounds are formed through the reaction of this compound with aminopyrazoles. The reaction typically involves a cyclocondensation mechanism, where the amino group of the pyrazole (B372694) attacks the electrophilic carbon of the malononitrile derivative, followed by intramolecular cyclization and aromatization to yield the fused bicyclic system. nih.gov Different synthetic strategies have been developed, including microwave-assisted and one-pot methodologies, to improve reaction efficiency and regioselectivity. nih.gov

Furthermore, the reactivity of this compound extends to the formation of other complex structures. For example, its reaction with azomethine ylides generated from different precursors can lead to dispiropyrrolidines. nih.gov The specific nature of the reactants and reaction conditions dictates the final architecture of the resulting polycyclic system.

Elucidation of Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms of the reactions involving this compound is crucial for controlling the outcome and optimizing synthetic protocols.

Detailed Mechanistic Pathways of Cycloaddition Reactions

The predominant reaction pathway for this compound is the [3+2] cycloaddition, a type of pericyclic reaction. libretexts.org In the reaction with azomethine ylides, the ylide acts as a three-atom component (a 1,3-dipole), and the malononitrile derivative serves as the two-atom component (the dipolarophile). nih.govmdpi.comnih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have provided significant insights into these mechanisms. acs.orgnih.gov The reaction is generally believed to be a concerted, asynchronous process. nih.gov This means the two new sigma bonds are formed in a single transition state, but not necessarily at the same rate. The global electron density transfer (GEDT) analysis indicates that these reactions are polar, with electron density flowing from the azomethine ylide (the nucleophile) to the electron-deficient this compound (the electrophile). nih.gov The formation of the initial cycloadduct can sometimes be followed by subsequent transformations, such as elimination or ring-opening, to yield the final stable product. researchgate.netbeilstein-journals.org

Factors Governing Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of the cycloaddition reactions are key to synthesizing specific isomers of the target molecules.

Regioselectivity: The regiochemistry of the cycloaddition is primarily governed by electronic factors. acs.orgnih.gov The nucleophilic carbon of the azomethine ylide preferentially attacks the more electrophilic carbon of the C=C double bond in the malononitrile derivative. nih.gov This is often referred to as the "C1-attack." acs.orgnih.gov The analysis of local electrophilicity and nucleophilicity descriptors, as well as the Hard and Soft Acids and Bases (HSAB) principle, can be used to predict the observed regioselectivity. acs.org In many cases, the reaction is found to be completely regiospecific, yielding only one regioisomer. acs.orgnih.gov

Stereoselectivity: The stereochemical outcome (e.g., exo/endo selectivity) is influenced by a combination of steric and electronic factors, including the substitution patterns on both the dipolarophile and the azomethine ylide. acs.org The geometry of the transition state plays a crucial role. For instance, the approach of the reactants that minimizes steric hindrance and maximizes favorable orbital interactions will be favored. acs.org The use of chiral catalysts or auxiliaries can be employed to induce high levels of diastereoselectivity or enantioselectivity. nih.gov Computational modeling of transition state structures has proven to be a valuable tool for understanding and predicting the observed stereoselectivity. acs.orgnih.gov

Catalytic Mechanism Investigations

While many reactions involving this compound proceed under thermal conditions, catalysts can be employed to enhance reaction rates and control selectivity.

Lewis acid catalysis has been shown to be effective in certain cycloaddition reactions. researchgate.net A Lewis acid can coordinate to the malononitrile derivative, increasing its electrophilicity and accelerating the reaction with the nucleophilic 1,3-dipole. For example, SnCl4 has been used as a Lewis acid catalyst in the (3+2)-cycloaddition of donor-acceptor cyclopropanes. researchgate.net

Organocatalysis also represents a powerful strategy. Chiral organocatalysts can create a chiral environment around the reactants, guiding the formation of one enantiomer over the other. Investigations into the catalytic cycle often involve identifying the key catalyst-substrate interactions and understanding how the catalyst lowers the activation energy of the rate-determining step. For example, iridium complexes have been used to catalyze the reductive generation of azomethine ylides for subsequent cycloaddition reactions. nih.gov

Interactive Data Table: Cycloaddition Reaction Conditions

Interactive Data Table: Factors Influencing Selectivity

Advanced Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(pyrrolidin-2-ylidene)malononitrile in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. longdom.org

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of this compound, resolving signal overlap that can occur in 1D spectra. wikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal for establishing the intricate network of covalent bonds within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. longdom.org For this compound, COSY spectra would display cross-peaks between adjacent protons within the pyrrolidine (B122466) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This technique is essential for assigning the specific carbon signals to their attached protons in the pyrrolidine ring and the vinylidene moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying the connectivity between the pyrrolidine ring, the exocyclic double bond, and the malononitrile (B47326) group. For instance, correlations would be expected between the protons on the carbon adjacent to the nitrogen in the pyrrolidine ring and the carbons of the double bond and the nitrile groups.

By integrating the data from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the proposed molecular structure. numberanalytics.comhuji.ac.il

Table 1: Exemplary 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Correlations | Information Gained |

| COSY | ¹H - ¹H | Protons on adjacent carbons in the pyrrolidine ring. | Confirms the spin-spin coupling network within the pyrrolidine ring. |

| HSQC | ¹H - ¹³C (one bond) | Each proton with its directly attached carbon atom. | Assigns carbon signals based on their attached protons. |

| HMBC | ¹H - ¹³C (multiple bonds) | Protons on C5 of the pyrrolidine ring with the carbons of the C=C double bond and the nitrile groups. | Establishes the connectivity between the pyrrolidine ring and the malononitrile moiety. |

The pyrrolidine ring in this compound is not planar and can adopt different conformations. frontiersin.org Advanced NMR studies, particularly variable-temperature (VT) NMR, can provide insights into these conformational dynamics. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. These changes can indicate the presence of different conformers in equilibrium and allow for the determination of the energetic barriers to their interconversion. nih.gov For instance, the pyrrolidine ring can undergo a puckering motion, and VT-NMR could potentially be used to study the kinetics of this process. frontiersin.org

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained from SC-XRD allows for the accurate determination of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and its conformation in the crystalline lattice. researchgate.net

Studies on related pyrrolidine derivatives have demonstrated the power of SC-XRD in elucidating detailed structural features. figshare.comresearchgate.net For this compound, an SC-XRD analysis would provide precise measurements of the C=C double bond, the C-N bonds within the pyrrolidine ring, and the C≡N triple bonds of the nitrile groups. Furthermore, it would reveal the planarity of the ylidene-malononitrile fragment and the puckering of the pyrrolidine ring. The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces, would also be elucidated. nih.gov

Table 2: Representative Crystallographic Data Obtainable from SC-XRD

| Parameter | Description | Significance |

| Crystal System | The geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). | Fundamental property of the crystalline solid. |

| Space Group | The symmetry elements present in the crystal structure. | Describes the symmetry of the molecular packing. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | The distances between the centers of bonded atoms. | Confirms the nature of the chemical bonds (single, double, triple). |

| Bond Angles (°) | The angles formed by three connected atoms. | Defines the geometry around each atom. |

| Torsion Angles (°) | The dihedral angles between four connected atoms. | Describes the conformation of the molecule. |

Vibrational Spectroscopy (FTIR) for Functional Group and Bond Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to its key structural features:

C≡N Stretch: A strong and sharp absorption band is expected in the region of 2200-2260 cm⁻¹, which is characteristic of the nitrile functional group.

C=C Stretch: An absorption band in the region of 1600-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

C-N Stretch: Vibrations corresponding to the carbon-nitrogen bonds within the pyrrolidine ring would appear in the fingerprint region (typically 1000-1350 cm⁻¹).

C-H Stretch: Absorption bands for the stretching vibrations of C-H bonds in the pyrrolidine ring would be observed in the region of 2850-3000 cm⁻¹.

The precise positions and intensities of these bands can provide valuable information about the electronic environment of the functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2200 - 2260 |

| Alkene (C=C) | Stretch | 1600 - 1680 |

| Amine (C-N) | Stretch | 1000 - 1350 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can determine the mass with sufficient accuracy (typically to four or five decimal places) to allow for the unambiguous determination of the molecular formula. researchgate.net

For this compound (C₈H₇N₃), the calculated exact mass is 145.0640. An HRMS experiment would aim to measure the m/z of the molecular ion and compare it to this theoretical value. A close match between the experimental and calculated mass provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.govbiorxiv.org This technique is crucial for confirming the elemental composition of the synthesized compound.

Computational Chemistry Investigations of 2 Pyrrolidin 2 Ylidene Malononitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the properties of 2-(pyrrolidin-2-ylidene)malononitrile and related systems. DFT methods, particularly with hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for medium-sized organic molecules, making them well-suited for a range of predictive studies.

Reaction Mechanism Profiling and Transition State Analysis

DFT calculations have been pivotal in mapping the potential energy surfaces of reactions involving the formation of the pyrrolidine (B122466) core, a key structural feature of the title compound. A prominent synthetic route to substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. Computational studies have been employed to analyze the transition states of these reactions, providing insights into the reaction barriers and the nature of the intermediates.

For instance, in reactions leading to spiro[pyrrolidine-2,3′-oxindoles], DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to investigate the transition states. These studies have confirmed that the reaction often proceeds through an S-shaped ylide via an endo-transition state, which is energetically more favorable than the corresponding exo-transition state. mdpi.com The analysis of transition state geometries and their associated imaginary frequencies confirms the nature of the saddle point connecting reactants to products. In some cases, the use of a protic polar solvent like ethanol (B145695) has been hypothesized to facilitate the reaction by stabilizing the transition state required for subsequent steps like reductive amination. nih.gov

The activation energies for such cycloaddition reactions are determined through frequency calculations, with the transition states being confirmed by the presence of a single imaginary frequency. nih.gov These computational approaches allow for a detailed understanding of the reaction pathways, which is crucial for optimizing reaction conditions and controlling product formation.

Theoretical Prediction of Regioselectivity and Stereoselectivity

One of the significant contributions of DFT in the study of pyrrolidine synthesis is the prediction of regioselectivity and stereoselectivity. In the [3+2] cycloaddition reactions of azomethine ylides, the formation of specific regioisomers and stereoisomers is often observed experimentally. DFT calculations can rationalize these outcomes by comparing the activation energies of the different possible reaction channels.

For example, in the reaction of azomethine ylides with α,β-unsaturated nitriles, exclusive regioselectivity is often observed. nih.gov Computational analysis, including the evaluation of global and local electrophilicity and nucleophilicity descriptors derived from DFT, can explain this preference. nih.gov The reaction mechanism and regioselectivity can be elucidated by considering the Hard and Soft Acids and Bases (HSAB) principle and analyzing the global electron density transfer (GEDT). nih.gov Studies on the reaction between mesitonitrile oxides and 2-fluoren-9-ylidene-malononitrile using DFT at the B3LYP/6-31(d) level have shown the reaction to be highly chemo- and regiospecific, which is in good agreement with experimental observations. researchgate.net

Furthermore, the diastereoselectivity of these reactions, leading to either exo or endo products, can be predicted by calculating the energies of the corresponding transition states. The lower energy transition state corresponds to the major diastereomer observed experimentally. nih.gov These theoretical predictions are invaluable for designing stereoselective syntheses of complex pyrrolidine-containing molecules.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties and reactivity of this compound can be effectively understood through Frontier Molecular Orbital (FMO) theory. DFT calculations provide access to the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

For related malononitrile (B47326) derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient moieties. researchgate.netnih.gov The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of many chemical reactions. researchgate.netmdpi.com In the context of cycloaddition reactions, the relative energies of the FMOs of the azomethine ylide and the dipolarophile determine the reactivity and regioselectivity. nih.govresearchgate.net

The analysis of FMOs is also crucial in understanding the intramolecular charge transfer (ICT) characteristics of these molecules, which is important for their potential applications in nonlinear optics. nih.gov The table below summarizes key quantum chemical descriptors calculated for a related compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, which provides an indication of the expected values for the title compound.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| Energy Gap (HOMO-LUMO) | 3.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.8 eV |

| Electronegativity | 4.65 eV |

| Chemical Hardness | 1.85 eV |

| Chemical Softness | 0.54 eV⁻¹ |

| Electrophilicity Index | 5.84 eV |

| Data derived from computational studies on analogous structures. |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, play a crucial role in determining the three-dimensional structure and crystal packing of molecules. NCI analysis, based on the electron density (ρ) and its reduced density gradient (s), is a computational tool used to visualize and characterize these weak interactions. nih.gov

In the solid state, molecules of malononitrile derivatives can be linked through various non-covalent interactions, including C-H···N contacts. DFT calculations can be used to evaluate the energy of these interactions. For instance, in 2-(ethoxymethylene)malononitrile, the energy of C-H···N≡C interactions was calculated to be -1.20 kcal/mol using the M06-2X functional, indicating a weak attractive force. mdpi.com

NCI plots provide a visual representation of these interactions, where different colors correspond to different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nih.gov Such analyses are critical for understanding the supramolecular assembly and polymorphism of crystalline materials. A study on 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile utilized NCI analysis to explore binding interactions. researchgate.net

Spectroscopic Property Prediction and Validation

DFT calculations are widely used to predict various spectroscopic properties, including vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

For example, the vibrational frequencies of 2-(pyranoquinolin-4-yl)malononitrile have been calculated using the B3LYP/6-311G(d,p) method, and the computed wavenumbers were scaled to achieve better agreement with the experimental FT-IR spectrum. biointerfaceresearch.com Similarly, for 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, the calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data. nih.gov

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. The calculated excitation energies and oscillator strengths can be correlated with the absorption bands observed in UV-Vis spectroscopy. nih.govresearchgate.net For instance, the two intense electronic transition bands observed for a thiazolidine-malononitrile derivative at 249 nm and 296 nm were successfully predicted by TD-DFT calculations at 237.9 nm and 276.4 nm, respectively, and were assigned to π–π* transitions. nih.gov The prediction of NMR chemical shifts is another valuable application of DFT in structural elucidation. researchgate.net

Advanced Computational Methods (e.g., Molecular Dynamics, Ab Initio Calculations)

While DFT is a workhorse for many computational studies, more advanced methods are sometimes employed to capture specific effects. Ab initio calculations, which are based on first principles without empirical parameterization, can provide highly accurate results, albeit at a greater computational expense.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. In the context of this compound and its derivatives, MD simulations can be used to explore conformational landscapes, study the interactions with solvents, and investigate the binding of these molecules to biological targets such as proteins. nih.gov

Combined quantum mechanics/molecular mechanics (QM/MM) methods, which treat a reactive core with a high level of theory (QM) and the surrounding environment with a more efficient method (MM), are particularly useful for studying enzymatic reactions or reactions in solution. A combined molecular dynamics simulation and DFT study has been performed on other complex biological systems, showcasing the power of this integrated approach. rsc.org While specific MD or extensive ab initio studies on this compound are not widely reported, these methods represent a promising avenue for future research to gain deeper insights into its dynamic properties and interactions in complex environments.

Applications in Advanced Materials Science and Supramolecular Chemistry

Applications in Organic Optoelectronic Materials

The inherent donor-π-acceptor (D-π-A) structure of many ylidenemalononitrile derivatives, where an electron-donating group is connected to an electron-accepting malononitrile (B47326) moiety via a conjugated bridge, makes them highly suitable for organic optoelectronic applications. This molecular design facilitates intramolecular charge transfer (ICT), a key process in the functioning of organic light-emitting diodes and photovoltaic devices.

Derivatives of malononitrile are recognized for their potential in OLEDs, serving as both emissive materials and high-performance hole-transporting layers (HTLs). mdpi.com The strong fluorescence emission observed in some derivatives is a critical property for the emissive layer of an OLED. researchgate.net For instance, the triphenylamine (B166846) derivative 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM) showcases the utility of this class of compounds. Its derivatives are noted for their high hole mobility, which ensures efficient injection of charge into the emissive layers of an OLED device. mdpi.com Furthermore, the highly twisted molecular structure of some derivatives can suppress the formation of non-emissive exciplexes or excimers, leading to enhanced luminescence. mdpi.com

Research into malononitrile derivatives has yielded compounds with significant photophysical properties relevant to OLED applications. The table below summarizes the characteristics of two such derivatives.

| Compound | Key Feature | Photophysical Property | Potential Application |

| 1 | 2-[2,5-bis-(4-dimethylamino-benzylidene)-cyclopentylidene]-malononitrile | Strong intramolecular charge transfer absorption | OLED component |

| 2 | 2-{2,6-bis-[2-(4-dimethylamino-phenyl)-vinyl]-pyran-4-ylidene}-malononitrile | Strong fluorescence emission | Emissive layer in OLEDs |

| Data derived from studies on photophysical characteristics of malononitrile derivatives. researchgate.net |

In the realm of organic photovoltaics (OPVs), malononitrile-based small molecules are synthesized to act as dye sensitizers. mdpi.com These molecules, often possessing a D-π-A structure, are crucial for absorbing solar energy and facilitating the conversion into electrical energy. mdpi.com The malononitrile group acts as an effective electron acceptor, which is necessary for the injection of electrons from the light-absorbing dye into the metal oxide layer of a solar cell. mdpi.com

A study on a solar cell fabricated using 2-(4-(dimethylamino)benzylidene)malononitrile (B1219909) as the dye sensitizer (B1316253) demonstrated its potential in green energy applications. mdpi.com The performance of this organic photovoltaic solar cell (OPVSC) is detailed in the table below.

| Cell Structure | Voc (V) | Jsc (mA·cm-2) | Fill Factor (FF) | Efficiency (%) |

| FTO/TiO₂/dye/electrolyte/Pt | 0.233 | 0.029 | 0.3194 | 0.002 |

| Performance data for an OPVSC utilizing a 2-(4-(dimethylamino)benzylidene)malononitrile-based dye. mdpi.com |

The efficiency of such devices is an active area of research, with theoretical investigations suggesting that lead-free perovskite solar cells can achieve high power-conversion efficiencies. researchgate.netmdpi.com The design of novel donor materials, including those based on polymer backbones, continues to push the performance of organic solar cells. nih.govrsc.orgresearchgate.net

Development of Chemical Sensors and Probes

The responsive fluorescence of ylidenemalononitrile derivatives makes them excellent candidates for the development of chemosensors. Their ability to signal the presence of specific analytes through changes in their optical properties is the foundation of their use in sensing platforms.

Ylidenemalononitrile enamines have been engineered as "turn-on" fluorescent indicators. nih.gov These molecules exhibit a dramatic increase in fluorescence intensity upon reaction with specific analytes, such as primary amines. The reaction can lead to the formation of rigid, cyclic amidine products with fluorescence emission intensities up to 900 times greater than the original enamine. nih.gov This significant change allows for clear detection. Furthermore, simple structural modifications to the ylidenemalononitrile framework enable the tuning of the fluorescence emission across the visible spectrum. nih.gov

Derivatives have also been designed to be sensitive to pH, with their fluorescence characteristics changing in response to hydrogen ion concentration. google.com For example, 2-[2-styryl-6-arylpyridine-4(1H)-ylidene]malononitrile derivatives show a nearly 30-fold change in fluorescence intensity within specific pH ranges, making them suitable for optical pH sensors. google.com Other sophisticated probes based on this scaffold can detect multiple analytes, such as a bifunctional probe designed to detect both fluoride (B91410) (F⁻) and sulfite (B76179) (SO₃²⁻) through different reaction mechanisms that trigger distinct fluorescent responses. nih.gov

| Sensor Type | Analyte Detected | Sensing Mechanism |

| Ylidenemalononitrile enamine | Primary amines | Amine exchange and cyclization leading to fluorescence "turn-on". nih.gov |

| Pyridine-ylidene-malononitrile | Hydrogen ions (pH) | Deprotonation/protonation of functional groups altering fluorescence. google.com |

| HBT-based malononitrile | Fluoride (F⁻) and Sulfite (SO₃²⁻) | Analyte-specific cleavage and addition reactions causing distinct fluorescent signals. nih.gov |

| Summary of fluorescent sensing platforms based on ylidenemalononitrile derivatives. |

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-organized structures from smaller molecular components. ethernet.edu.etexlibrisgroup.comtue.nl The specific geometry and hydrogen-bonding capabilities of 2-(pyrrolidin-2-ylidene)malononitrile and its analogues make them ideal building blocks for creating such self-assembled systems. researchgate.netmdpi.com

The crystal engineering of malononitrile derivatives reveals a strong tendency to form ordered structures through specific intermolecular interactions. Hydrogen bonds, particularly C-H···N interactions, are instrumental in directing the self-assembly of these molecules. researchgate.netmdpi.com For example, the crystal structure of 2-[(dipyrrolidin-1-yl)methylene] malononitrile shows that molecules are linked by C-H···N hydrogen bonds, resulting in the formation of a one-dimensional polymeric chain. researchgate.net Similarly, in crystalline 2-(ethoxymethylene)malononitrile, molecules are linked into infinite chains via C-H···N≡C close contacts. mdpi.com

In addition to hydrogen bonding, π-π stacking interactions can also play a crucial role. The crystal structure of 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM) reveals that molecules can arrange in either antiparallel patterns stabilized by hydrogen bonds or parallel patterns characterized by π-π interactions. mdpi.com This ability to form predictable, ordered assemblies through a combination of non-covalent forces underscores the utility of these compounds as programmable building blocks for the construction of novel supramolecular materials. nih.govnih.gov

| Derivative | Intermolecular Interaction | Resulting Supramolecular Structure |

| 2-[(Dipyrrolidin-1-yl)methylene] malononitrile | C-H···N hydrogen bonds | One-dimensional polymeric chain. researchgate.net |

| 2-(Ethoxymethylene)malononitrile | C-H···N≡C close contacts | Infinite molecular chains. mdpi.com |

| 2-(4-(Diphenylamino)benzylidene) malononitrile (DPAM) | Hydrogen bonds and π-π stacking | Antiparallel or parallel molecular packing. mdpi.com |

| 2-[2-(Benzyloxy)benzylidene]malononitrile | Weak aromatic π-π stacking | Inversion-related molecular pairs. nih.govresearchgate.net |

| Examples of self-assembled systems formed from malononitrile derivatives. |

Investigation of Intermolecular Interactions in Assemblies

The supramolecular assembly of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions. The unique molecular structure, featuring a pyrrolidine (B122466) ring, a conjugated exocyclic double bond, and two nitrile groups, provides multiple sites for hydrogen bonding and other intermolecular forces. These interactions are crucial in determining the crystal packing and the resulting material properties.

X-ray crystallography studies on related heterocyclic compounds have elucidated the specific nature of these interactions. For instance, in the crystal structure of derivatives, intermolecular C---H···N hydrogen bonds are observed, which contribute to the formation of one-dimensional polymeric chains. This type of hydrogen bonding is a key factor in the stabilization of the crystal lattice.

The hydrogen bonding characteristics of 2-pyrrolidinone, a structurally related lactam, have been studied in detail and reveal a propensity for forming both singly and doubly hydrogen-bonded dimers, as well as longer hydrogen-bonded chains in solution. rsc.org These studies underscore the importance of the amide-like functionality within the pyrrolidine ring system in directing supramolecular assembly through strong, directional hydrogen bonds.

Based on these findings from closely related structures, the intermolecular interactions in assemblies of this compound can be expected to be a combination of strong N-H···N hydrogen bonds involving the pyrrolidine nitrogen and the nitrile groups, as well as weaker C-H···N and potential π-π stacking interactions arising from the planar malononitrile moiety. The interplay of these forces governs the formation of well-ordered supramolecular structures.

Interactive Data Table: Intermolecular Interactions in Related Heterocyclic Assemblies

| Compound/System | Interacting Groups | Type of Interaction | Observed Motif/Structure | Reference |

| 2-[(Dipyrrolidin-1-yl)methylene] malononitrile | C-H, N (nitrile) | C---H···N Hydrogen Bond | 1D Polymeric Chain | researchgate.net |

| Pyrrol-2-yl Chloromethyl Ketone Derivatives | N-H, C=O | N-H···O Hydrogen Bond | R(2)2(10) Dimer | mdpi.com |

| Pyrrol-2-yl Chloromethyl Ketone Derivatives | C-H, C=O / Cl | C-H···O / C-H···Cl | Crystal Packing | mdpi.com |

| 2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methyl-idene]aniline | N-H, N (imine) | N-H···N Hydrogen Bond | R(2)2(10) Dimer | nih.gov |

| 2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methyl-idene]aniline | C-H, Aromatic Ring | C-H···π Interaction | Crystal Packing | nih.gov |

| 2-Pyrrolidinone in CCl4 | N-H, C=O | Hydrogen Bonding | Monomers, Dimers, Chains | rsc.org |

Polymer and Composite Material Integration

The integration of this compound and its derivatives into polymer matrices is an emerging area of research for the development of advanced functional materials. The unique electronic and structural features of these compounds make them attractive candidates for modifying the properties of polymers and creating novel composites.

A key approach to integration is through copolymerization. For instance, a derivative, 2-(4-methoxy-benzylidine)-malononitrile, has been successfully copolymerized with N-Vinyl-2-Pyrrolidone (NVP). researchgate.net This process results in a new copolymer that incorporates the nitrile functionalities of the malononitrile derivative into a well-established polymer backbone. The resulting materials exhibit properties that are a composite of both the pyrrolidone and the malononitrile components.

The characterization of such copolymers involves a suite of analytical techniques to understand their structure, molecular weight distribution, and thermal properties. These analyses are crucial for establishing structure-property relationships and for the rational design of new materials. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the incorporation of the respective monomers into the copolymer chain. Gel permeation chromatography (GPC) provides information on the molecular weight and polydispersity of the polymer. The thermal behavior, including glass transition temperatures and decomposition profiles, is investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Scanning electron microscopy (SEM) can be employed to study the morphology of the resulting polymer films or composites. researchgate.net

The incorporation of such nitrile-containing compounds can be aimed at enhancing various properties of the host polymer, such as its thermal stability, mechanical strength, or optical and electronic characteristics. The malononitrile moiety, with its strong electron-withdrawing groups, can introduce polarity and potentially serve as a site for further chemical modifications or as an active component in electronic or photonic applications. While research is ongoing, the ability to create copolymers and composites with these specialized malononitrile derivatives opens up possibilities for new materials with tailored functionalities.

Interactive Data Table: Characterization of a 2-(4-methoxy-benzylidine)-malononitrile / N-Vinyl-2-Pyrrolidone Copolymer

| Analytical Technique | Purpose of Analysis | Typical Findings/Observations | Reference |

| Elemental Analysis | To determine the elemental composition of the copolymer. | Confirms the presence of nitrogen from both monomers and allows for calculation of monomer incorporation ratios. | researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and confirm copolymerization. | Shows characteristic peaks for the pyrrolidone ring (C=O stretch), nitrile groups (C≡N stretch), and other functionalities from the monomers. | researchgate.net |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI). | Provides values for number average molecular weight (Mn), weight average molecular weight (Mw), and PDI, indicating the distribution of polymer chain lengths. | researchgate.net |

| Differential Scanning Calorimetry (DSC) | To measure thermal transitions, such as the glass transition temperature (Tg). | Determines the Tg of the copolymer, which is indicative of the miscibility and interaction between the monomer units. | researchgate.net |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile. | Shows the onset temperature of degradation and the pattern of weight loss as a function of temperature. | researchgate.net |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology of the copolymer material. | Reveals information about the surface texture, homogeneity, and phase separation in the case of composite materials. | researchgate.net |

Future Research Directions and Concluding Perspectives

Emerging Synthetic Methodologies and Catalytic Systems

Future synthetic efforts will likely focus on enhancing efficiency, selectivity, and sustainability. Key areas of development include the refinement of cycloaddition reactions and the implementation of novel catalytic systems. The [3+2] cycloaddition of azomethine ylides is a cornerstone for constructing the pyrrolidine (B122466) core, and future work will aim to expand its scope and control over stereochemistry. ibm.com

Microwave-assisted organic synthesis (MAOS) represents a significant emerging methodology. Its application to the synthesis of related malononitrile (B47326) derivatives has demonstrated the potential for reduced reaction times and improved yields, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov The use of neutral alumina (B75360) as a solid support in such reactions provides a glimpse into future catalytic approaches that are both effective and environmentally benign. nih.gov

Organocatalysis is another promising frontier. The pyrrolidine scaffold itself is a privileged structure in many organocatalysts, suggesting that auto-catalytic or tailored catalyst designs could lead to highly efficient and asymmetric syntheses of complex derivatives. researchgate.net

Table 1: Promising Synthetic Strategies for Pyrrolidine-2-ylidene Derivatives

| Methodology | Key Features | Potential Advantages |

| [3+2] Cycloaddition | Formation of the core pyrrolidine ring from azomethine ylides and dipolarophiles. ibm.com | High control over regio- and stereoselectivity; access to complex spirocyclic systems. ibm.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Rapid reaction rates, higher yields, solvent-free conditions. nih.gov |

| Organocatalysis | Employment of small organic molecules as catalysts. | Metal-free reactions, high enantioselectivity, milder reaction conditions. |

| Solid-Supported Catalysis | Use of catalysts like neutral alumina. nih.gov | Ease of catalyst removal, potential for recyclability, solvent-free applications. |

Exploration of Novel Reactivity Patterns and Chemical Space

The reactivity of 2-(pyrrolidin-2-ylidene)malononitrile is ripe for further exploration. The malononitrile moiety is a versatile functional group known for its participation in a wide array of chemical transformations, including cycloadditions and cyclocondensations, which can be used to build diverse heterocyclic structures.

A key future direction is the controlled transformation of the pyrrolidin-2-ylidene core itself. Research has shown that related pyrrolidin-2-ylidenes can be converted into corresponding pyrrol-2-ylidenes, indicating that the pyrrolidine ring is not inert and can be chemically modified post-synthesis. This opens up pathways to new classes of nitrogen-containing heterocycles.

Exploring the "chemical space" around this compound involves systematically modifying its structure to generate libraries of new molecules. By reacting the activated methylene (B1212753) bridge or the cyano groups, or by further functionalizing the pyrrolidine ring, a vast number of derivatives can be accessed. These libraries can then be screened for various biological or material properties, significantly expanding the utility of the core scaffold.

Advanced Functional Material Development and Performance Optimization

The intrinsic electronic properties of the dicyanomethylene group make this compound a compelling candidate for advanced functional materials. Malononitrile and its derivatives are recognized as powerful electron acceptors and are key components in organic semiconductors, solvato-chromic dyes, and nonlinear optical (NLO) materials.

Future research will likely focus on incorporating the this compound scaffold into donor-acceptor chromophores for NLO applications. The dicyanomethylene group acts as an excellent electron acceptor, and when coupled with a suitable electron donor through a conjugated bridge, it can lead to molecules with large molecular hyperpolarizabilities. nih.govresearchgate.net These materials are critical for developing next-generation electro-optic devices. The high dipole moments associated with such chromophores also make them attractive for use in poled-polymer electro-optic systems. nih.gov

Furthermore, the compound could be explored as a building block for organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The performance of these materials could be optimized by tuning the electronic structure through chemical modification, guided by integrated computational and experimental workflows.

Integrated Experimental and Computational Research Paradigms

The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating research. For molecules like this compound, computational chemistry offers invaluable predictive power.

Density Functional Theory (DFT) calculations can be employed to predict the molecular structure, geometric parameters, and electronic properties. Natural Bond Orbital (NBO) analysis can elucidate intramolecular charge transfer (ICT) interactions, which are crucial for understanding the electronic behavior and stability of the molecule. Time-dependent DFT (TD-DFT) calculations can predict electronic transition energies, which can then be correlated with experimentally observed UV-Vis absorption spectra.

This integrated approach allows for a "design-before-synthesis" strategy. Computational screening of virtual libraries of derivatives can identify candidates with optimized properties (e.g., a large NLO response or a specific absorption wavelength) before committing resources to their synthesis and characterization. This iterative loop of prediction, synthesis, and characterization is essential for the efficient development of new materials and for gaining a deeper understanding of structure-property relationships.

Table 2: Comparison of Experimental vs. Computational Data for a Related Malononitrile Derivative

| Property | Experimental Value | Calculated Value (TD-DFT) |

| Electronic Transition Band 1 | 249 nm | 237.9 nm |

| Electronic Transition Band 2 | 296 nm | 276.4 nm |

This close agreement between experimental and calculated values for a similar system underscores the predictive power of computational methods in this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(pyrrolidin-2-ylidene)malononitrile derivatives?

- Answer : The Knoevenagel condensation is widely used, where malononitrile reacts with pyrrolidin-2-one derivatives in the presence of a base catalyst (e.g., piperidine). Reaction optimization includes adjusting solvent polarity (e.g., THF, DMF) and temperature (reflux at 80–100°C for 4–8 hours). For example, analogous syntheses achieved 44–57% yields by controlling stoichiometry (1:1 ketone:malononitrile ratio) and purification via recrystallization .

Q. How can spectroscopic techniques characterize structural features of this compound?

- Answer :

- IR Spectroscopy : Identifies nitrile (C≡N) stretches near 2220–2240 cm⁻¹ and conjugated C=C bonds at 1570–1600 cm⁻¹. For derivatives, IR-LD spectroscopy in nematic liquid crystals resolves orientation-dependent vibrational modes .

- NMR : ¹H/¹³C NMR detects pyrrolidine ring protons (δ 1.5–3.0 ppm) and nitrile carbons (δ 110–120 ppm). Coupling patterns confirm conjugation in the malononitrile core .

Q. What crystallographic tools are used to resolve molecular conformations?

- Answer : X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and π-conjugation. For example, crystal structures of related malononitrile derivatives reveal planar geometries critical for charge-transfer transitions .

Advanced Research Questions

Q. How can computational models predict electronic properties and nonlinear optical (NLO) behavior?

- Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and hyperpolarizability (β). Studies on similar compounds show that pyrrolidine substitution reduces the bandgap by 0.3–0.5 eV, enhancing NLO activity .

Q. What experimental strategies address contradictions in reported biological activities?

- Answer : Comparative assays under standardized conditions (e.g., oxidative stress resistance in cell lines) clarify structure-activity relationships. For instance, derivatives with extended π-systems show 10-fold higher antioxidant activity than non-conjugated analogs .

Q. How can charge-transfer transitions be optimized for NLO applications?

- Answer : Introducing electron-donating groups (e.g., methoxy) to the pyrrolidine ring increases dipole moments. UV-vis spectroscopy (λmax 350–450 nm) and EFISH measurements quantify second-harmonic generation (SHG) efficiency, with planar derivatives achieving 2–3× higher SHG than twisted analogs .

Q. What methodologies resolve discrepancies in thermal stability data?

- Answer : Thermogravimetric analysis (TGA) under inert atmospheres (N₂, 10°C/min) identifies decomposition thresholds. For example, nanowires of anthracene-substituted malononitrile derivatives show stability up to 250°C, attributed to extended conjugation .

Q. How do photochemical synthesis routes improve yield and selectivity?

- Answer : UV irradiation (λ > 340 nm) in dichloromethane induces isomerization without side reactions. Photochemical pathways achieve >90% selectivity for trans-isomers, critical for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.